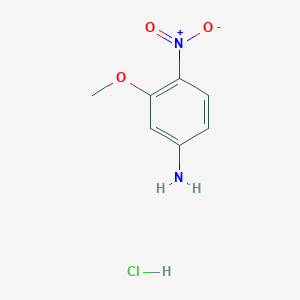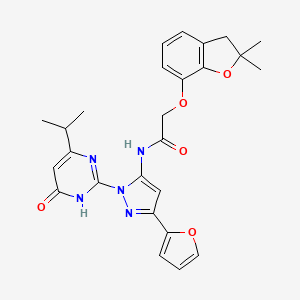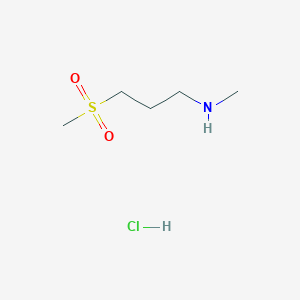
N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of “N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide” is complex. It’s part of the benzothiazole class of compounds, which are known for their wide range of biological activities and medicinal applications .Chemical Reactions Analysis
Benzothiazole derivatives, which include “N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide”, have been shown to display antibacterial activity by inhibiting various enzymes .Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of (Z)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide:
Antibacterial Agents
Research has shown that derivatives of benzothiazole compounds, including those similar to (Z)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide, exhibit significant antibacterial activity. These compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibacterial drugs .
Fluorescent Probes
Benzothiazole derivatives are known for their strong fluorescence properties. This compound can be used as a fluorescent probe in biological imaging and diagnostic applications. Its ability to emit light upon excitation makes it useful for tracking and visualizing biological processes at the cellular level .
Photocatalysts
The compound’s structure suggests potential use in photocatalysis. Benzothiazole derivatives have been explored as visible-light photocatalysts due to their ability to absorb light and facilitate chemical reactions. This application is particularly relevant in environmental chemistry for the degradation of pollutants and in organic synthesis .
Organic Electronics
Benzothiazole-based compounds are investigated for their electronic properties, making them suitable for use in organic electronics. This includes applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). Their ability to conduct electricity and emit light efficiently is crucial for these technologies .
Anticancer Agents
Some benzothiazole derivatives have shown promising anticancer activity. They can induce apoptosis in cancer cells and inhibit tumor growth. This compound could be explored for its potential to develop new anticancer therapies, targeting specific cancer cell lines .
Enzyme Inhibitors
Benzothiazole derivatives can act as enzyme inhibitors, interfering with the activity of specific enzymes involved in various biological processes. This application is valuable in drug discovery, where enzyme inhibitors are used to treat diseases by modulating enzyme activity .
Chemical Sensors
The compound can be used in the development of chemical sensors due to its sensitivity to environmental changes. Benzothiazole derivatives can detect the presence of specific ions or molecules, making them useful in environmental monitoring and industrial applications .
Material Science
In material science, benzothiazole derivatives are explored for their potential to form novel materials with unique properties. This includes the development of new polymers, nanomaterials, and other advanced materials with applications in various industries .
Mecanismo De Acción
The mechanism of action of benzothiazole derivatives involves inhibiting various enzymes such as dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .
Direcciones Futuras
Propiedades
IUPAC Name |
N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2OS/c1-15-10-8(13)3-2-4-9(10)17-12(15)14-11(16)7-5-6-7/h2-4,7H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIGWUDCPVOBWLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2SC1=NC(=O)C3CC3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 1-(chlorosulfonyl)imidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B2691416.png)
![1-(4-Hydroxy-piperidin-4-ylmethyl)-1H-[1,2,3]triazole-4-carboxylic acid ethyl ester](/img/structure/B2691417.png)
![2-[(1,5-Dimethylpyrazol-4-yl)amino]acetic acid](/img/structure/B2691418.png)

![3-(2-ethoxyethyl)-9-(4-fluorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2691420.png)
![(4-(2,4-dimethylphenyl)piperazin-1-yl)(6-fluoro-1,1-dioxido-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazin-3-yl)methanone](/img/structure/B2691422.png)
![3-Cyclopentyl-1-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}urea](/img/structure/B2691423.png)
![1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-(isopropylthio)phenyl)ethan-1-one](/img/structure/B2691425.png)
![N-[(1-Phenylcyclopropyl)methyl]-1-(1-phenylpyrazol-4-yl)methanamine;hydrochloride](/img/structure/B2691427.png)

![1-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]iminothiolane 1-oxide](/img/structure/B2691431.png)


